(R)-5-Hydroxypiperidin-2-one
Overview
Description
®-5-Hydroxypiperidin-2-one is a chiral compound that belongs to the class of piperidine derivatives It is characterized by a hydroxyl group attached to the fifth carbon of the piperidine ring and a ketone group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Hydroxypiperidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain the desired enantiomer.
Acid-Amide Condensation: The resolved compound undergoes an acid-amide condensation reaction with ammonia gas.
Hofmann Degradation: The resulting compound is subjected to Hofmann degradation to introduce the hydroxyl group.
Protection and Deprotection: The intermediate is protected using di-tert-butyl dicarbonate, followed by hydrogenation and Cbz-removal to yield ®-5-Hydroxypiperidin-2-one.
Industrial Production Methods: Industrial production methods for ®-5-Hydroxypiperidin-2-one involve optimizing the above synthetic routes to ensure high yield, process stability, and cost-effectiveness. The reaction conditions are carefully controlled to maintain the desired enantiomeric purity and minimize by-products.
Types of Reactions:
Oxidation: ®-5-Hydroxypiperidin-2-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
®-5-Hydroxypiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of ®-5-Hydroxypiperidin-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
(S)-5-Hydroxypiperidin-2-one: The enantiomer of ®-5-Hydroxypiperidin-2-one, differing in its chiral configuration.
Piperidin-2-one: Lacks the hydroxyl group at the fifth position.
5-Hydroxy-2-piperidone: Similar structure but may differ in stereochemistry or functional groups.
Uniqueness: ®-5-Hydroxypiperidin-2-one is unique due to its specific chiral configuration and the presence of both hydroxyl and ketone functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications .
Properties
IUPAC Name |
(5R)-5-hydroxypiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-4-1-2-5(8)6-3-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRZVNYVEZZOKH-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463238 | |
Record name | (R)-5-Hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102774-92-5 | |
Record name | (R)-5-Hydroxypiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60463238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-Hydroxy-piperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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